Cas no 1780870-72-5 (1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine)
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine
- 1780870-72-5
- EN300-1928296
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- Inchi: 1S/C10H14BrNO2/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-6H,12H2,1-3H3
- InChI Key: FARZGZKAYVGIAI-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1C(C)N)OC)OC
Computed Properties
- Exact Mass: 259.02079g/mol
- Monoisotopic Mass: 259.02079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 44.5Ų
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1928296-0.05g |
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine |
1780870-72-5 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1928296-0.1g |
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine |
1780870-72-5 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1928296-0.25g |
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine |
1780870-72-5 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1928296-0.5g |
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine |
1780870-72-5 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1928296-1.0g |
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine |
1780870-72-5 | 1g |
$871.0 | 2023-05-31 | ||
| Enamine | EN300-1928296-2.5g |
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine |
1780870-72-5 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1928296-5.0g |
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine |
1780870-72-5 | 5g |
$2525.0 | 2023-05-31 | ||
| Enamine | EN300-1928296-10.0g |
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine |
1780870-72-5 | 10g |
$3746.0 | 2023-05-31 | ||
| Enamine | EN300-1928296-1g |
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine |
1780870-72-5 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1928296-5g |
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine |
1780870-72-5 | 5g |
$2858.0 | 2023-09-17 |
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine
Comprehensive Guide to 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine (CAS No. 1780870-72-5): Properties, Applications, and Market Insights
1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine (CAS No. 1780870-72-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated dimethoxyphenyl derivative is widely recognized for its unique structural features, making it a valuable intermediate in synthetic chemistry. The compound's molecular formula is C10H14BrNO2, and it features a distinctive bromo-dimethoxyphenyl moiety coupled with an ethanamine group, which contributes to its reactivity and versatility in various applications.
The growing interest in 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine is driven by its potential role in drug discovery and material science. Researchers are particularly intrigued by its ability to serve as a building block for more complex molecules, especially in the development of central nervous system (CNS) targeting compounds. Recent studies have explored its utility in synthesizing analogs of known bioactive molecules, addressing current challenges in neurodegenerative disease research and psychiatric drug development.
From a chemical perspective, 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine exhibits several notable characteristics. The presence of the bromine atom at the ortho position relative to the amine group enhances its potential for further functionalization through cross-coupling reactions, a feature highly valued in modern palladium-catalyzed transformations. Meanwhile, the dimethoxy groups contribute to the compound's electronic properties, influencing its solubility and interaction with biological targets.
The synthesis of 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine typically involves multi-step organic transformations starting from commercially available precursors. Current optimization efforts focus on improving yield and purity while adhering to green chemistry principles, reflecting the pharmaceutical industry's growing emphasis on sustainable synthesis methods. Analytical characterization of this compound generally employs techniques such as HPLC, mass spectrometry, and NMR spectroscopy to ensure quality and consistency.
In the pharmaceutical sector, 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine has shown promise as a precursor for potential dopamine receptor modulators and serotonergic compounds. Its structural similarity to certain psychoactive pharmacophores has prompted investigations into its derivatives for possible therapeutic applications, though extensive research and clinical trials would be required before any medical use. The compound's structure-activity relationships are currently being mapped to guide future drug design efforts.
Beyond pharmaceuticals, 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine finds applications in material science, particularly in the development of specialty polymers and functional materials. Its aromatic amine structure makes it potentially useful in creating novel conducting polymers or photoactive materials, areas that are gaining traction in organic electronics research. The compound's stability under various conditions makes it suitable for these advanced applications.
The global market for 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine reflects the growing demand for specialized chemical intermediates. Current market analysis indicates steady growth, particularly in regions with strong pharmaceutical R&D sectors. Pricing trends show moderate fluctuations based on raw material availability and synthesis complexity. Several manufacturers now offer this compound at various purity grades, catering to different research and industrial needs.
Storage and handling of 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine require standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper chemical safety protocols should be followed, including use of personal protective equipment and adequate ventilation. The compound is typically stable under recommended storage conditions but should be protected from light and moisture to maintain quality over time.
Future research directions for 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine include exploring its potential in catalysis and asymmetric synthesis, as well as further investigation of its biological activity profile. The compound's versatility suggests it may play an important role in addressing current challenges in medicinal chemistry and material science, particularly in developing more efficient synthetic routes and novel functional materials.
For researchers working with 1-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine, recent literature highlights several innovative applications and synthetic modifications. The compound's unique structure continues to inspire novel chemical transformations and potential therapeutic applications, making it a subject of ongoing interest in both academic and industrial settings. As synthetic methodologies advance, we can anticipate broader utilization of this versatile building block in diverse scientific disciplines.
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